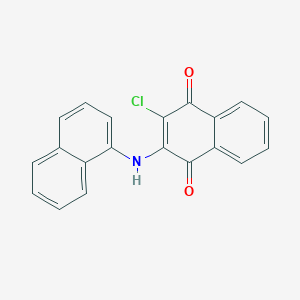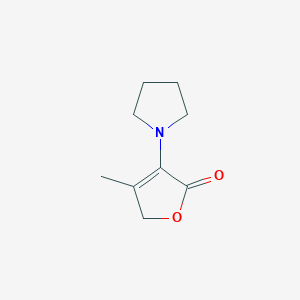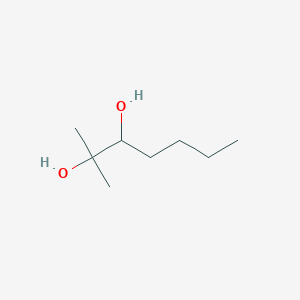![molecular formula C10H16Cl3NO2 B14742583 [(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate CAS No. 5012-52-2](/img/structure/B14742583.png)
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate is a chemical compound known for its diverse applications in various fields. It belongs to the carbamate family and is recognized for its antifungal and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate typically involves the reaction of 5,5,5-trichloropent-2-en-1-ol with N-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in precise ratios. The reaction mixture is then subjected to specific temperature and pressure conditions to optimize yield and purity. The product is purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antifungal and antimicrobial agent.
Industry: Utilized in the formulation of paints, coatings, and wood preservatives due to its protective properties
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of key enzymes involved in fungal and microbial growth. It targets specific molecular pathways, disrupting the normal metabolic processes of the organisms. This leads to the inhibition of cell wall synthesis and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-2-propynyl butylcarbamate: Known for its antifungal properties and used in similar applications.
N-butylcarbamate derivatives: Various derivatives exhibit similar antimicrobial activities but differ in their specific applications and efficacy.
Uniqueness
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate stands out due to its unique chemical structure, which imparts enhanced stability and efficacy in various applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
5012-52-2 |
|---|---|
Molekularformel |
C10H16Cl3NO2 |
Molekulargewicht |
288.6 g/mol |
IUPAC-Name |
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate |
InChI |
InChI=1S/C10H16Cl3NO2/c1-2-3-7-14-9(15)16-8-5-4-6-10(11,12)13/h4-5H,2-3,6-8H2,1H3,(H,14,15)/b5-4+ |
InChI-Schlüssel |
HKZWJLDDNLYRGJ-SNAWJCMRSA-N |
Isomerische SMILES |
CCCCNC(=O)OC/C=C/CC(Cl)(Cl)Cl |
Kanonische SMILES |
CCCCNC(=O)OCC=CCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


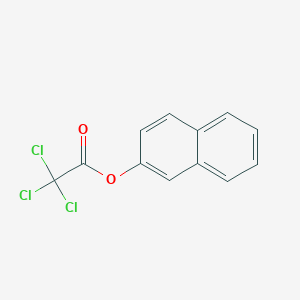
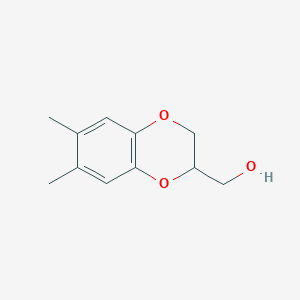
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
silyl}propyl acetate](/img/structure/B14742516.png)
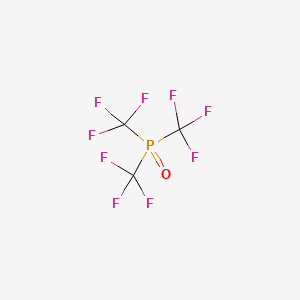
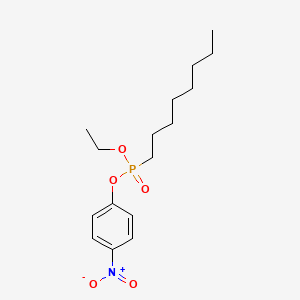
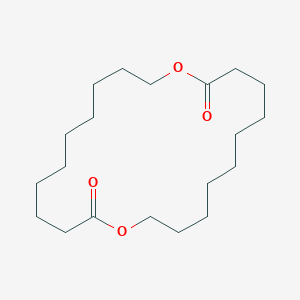

![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)

